molecular formula C14H16BrN3O3 B13091030 ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13091030
M. Wt: 354.20 g/mol
InChI Key: FKDVUZHIQFBDAP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by bromination and esterification steps.

    Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Due to its pyrazolo[3,4-b]pyridine core, this compound is investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory, anti-cancer, and anti-viral drugs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.

    Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Ethyl 6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Ethyl 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

Ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding interactions and stability, making it a valuable compound for specific applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

ethyl 6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H16BrN3O3/c1-2-20-14(19)9-7-11(15)17-13-10(9)8-16-18(13)12-5-3-4-6-21-12/h7-8,12H,2-6H2,1H3

InChI Key

FKDVUZHIQFBDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=NN2C3CCCCO3)Br

Origin of Product

United States

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